

Impact of probenecid co-administration on Sulopenem pharmacokinetics

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Compound of Interest

Compound Name: *Sulopenem Etzadroxil*

Cat. No.: *B1682531*

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Technical Support Center: Sulopenem Pharmacokinetics

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of probenecid co-administration on the pharmacokinetics of sulopenem.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which probenecid affects the pharmacokinetics of sulopenem?

A1: Probenecid is a renal tubular transport inhibitor that specifically inhibits Organic Anion Transporter 3 (OAT3).^{[1][2]} Sulopenem is a substrate for OAT3, and its renal clearance is a significant route of elimination.^[1] By blocking OAT3, probenecid reduces the renal excretion of sulopenem, leading to higher and more sustained plasma concentrations of the antibiotic.^{[1][2]}

Q2: What is the overall impact of co-administering probenecid with sulopenem on its pharmacokinetic profile?

A2: Co-administration of probenecid with sulopenem leads to a significant increase in the systemic exposure to sulopenem. This is primarily observed as an increase in the Area Under

the Curve (AUC) and a prolongation of the time that sulopenem concentrations remain above the Minimum Inhibitory Concentration (T>MIC) for target pathogens.[3][4][5]

Q3: Does food intake influence the effect of probenecid on sulopenem pharmacokinetics?

A3: Yes, the effect of probenecid on sulopenem bioavailability is more pronounced when administered with food. The combination of food and probenecid results in a further increase in the serum exposure of sulopenem.[6]

Q4: Is there a significant change in the maximum plasma concentration (Cmax) of sulopenem when co-administered with probenecid in a fasted state?

A4: Based on available data from a Phase 1 study, in the fasted state, the co-administration of 500 mg of probenecid with 500 mg of **sulopenem etzadroxil** did not significantly alter the Cmax of sulopenem.[7]

Q5: Are there any contraindications or significant drug-drug interactions to be aware of when using the sulopenem/probenecid combination?

A5: Yes, due to probenecid's inhibition of OAT1 and OAT3, it can increase the plasma concentrations of other drugs that are substrates of these transporters.[8] For example, co-administration with ketorolac is contraindicated. Caution is also advised with other drugs such as ketoprofen, methotrexate, and certain other NSAIDs.[8]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High inter-subject variability in sulopenem plasma concentrations.	<ol style="list-style-type: none">1. Differences in food intake among subjects.2. Genetic polymorphisms in drug transporters (e.g., OAT3).3. Concomitant medications affecting renal function or drug transport.	<ol style="list-style-type: none">1. Standardize meal plans for subjects in pharmacokinetic studies.2. Consider genotyping for relevant transporters if variability is a persistent issue.3. Carefully screen subjects for concomitant medications and assess renal function at baseline.
Lower than expected increase in sulopenem AUC with probenecid co-administration.	<ol style="list-style-type: none">1. Poor absorption of probenecid.2. Non-compliance with the dosing regimen.3. Analytical issues during sample quantification.	<ol style="list-style-type: none">1. Ensure probenecid is administered as per the protocol (e.g., with food if specified).2. Implement measures to monitor and encourage subject compliance.3. Review and validate the bioanalytical method for sulopenem and probenecid. Check for matrix effects and extraction efficiency.
Inconsistent T>MIC results.	<ol style="list-style-type: none">1. Variability in the MIC of the bacterial strains used.2. Inaccurate timing of blood sample collection.3. Issues with the pharmacokinetic modeling.	<ol style="list-style-type: none">1. Ensure consistent and validated methods for MIC determination.2. Adhere strictly to the blood sampling schedule.3. Review the pharmacokinetic model and its assumptions. Consider a population pharmacokinetic approach to better characterize variability.
Sample stability issues during storage or processing.	<ol style="list-style-type: none">1. Degradation of sulopenem in plasma samples.2. Improper storage temperatures.	<ol style="list-style-type: none">1. Process and freeze plasma samples as quickly as possible after collection.2. Store plasma

samples at or below -70°C.3.

Conduct stability studies to determine the stability of sulopenem in plasma under different storage conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sulopenem Following a Single Oral Dose of 500 mg Sulopenem Etzadroxil With and Without 500 mg Probenecid in Healthy Subjects (Fasted State)

Parameter	Sulopenem Etzadroxil Alone (n=10)	Sulopenem Etzadroxil + Probenecid (n=11)	% Change
Cmax (ng/mL)	1,928	1,929	+0.05%
AUC0-INF (hour*ng/mL)	3,871	4,964	+28.2%
T > MIC (0.5 µg/mL) [hour]	2.8	3.6	+28.6%
T > MIC (0.5 µg/mL) [%], 12-hour Interval]	23.3	30.2	+29.6%

Data adapted from Dunne M, et al. (2018).[\[7\]](#)

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of Sulopenem and Probenecid

1. Study Design:

- A Phase 1, randomized, open-label, crossover study in healthy male and female subjects.[\[3\]](#)

- Subjects receive a single oral dose of 500 mg **sulopenem etzadroxil** alone and a single oral dose of 500 mg **sulopenem etzadroxil** co-administered with 500 mg probenecid.[3]
- A washout period of at least 6 days should separate the two treatment periods.[3]
- Dosing is administered under fasting conditions (overnight fast of at least 10 hours).[3]

2. Blood Sample Collection:

- Collect venous blood samples into tubes containing K2EDTA as an anticoagulant.
- Sample collection time points: Pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
- Immediately after collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma into appropriately labeled cryovials and store at -70°C or lower until analysis.

3. Bioanalytical Method for Sulopenem Quantification:

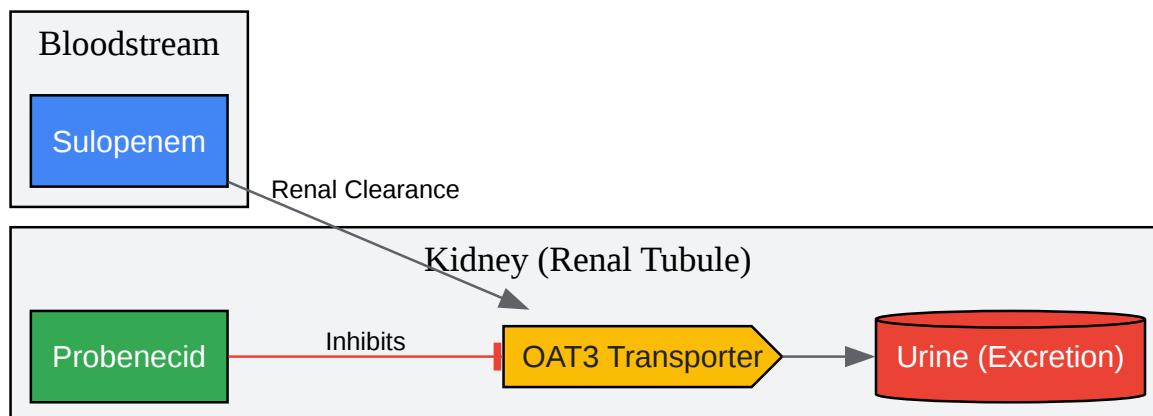
- Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding acetonitrile (typically in a 3:1 ratio of acetonitrile to plasma).
 - Vortex mix for approximately 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.

- Chromatographic Conditions (Illustrative):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) over a short run time (e.g., 5 minutes).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometric Conditions (Illustrative):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor for a specific precursor-to-product ion transition for sulopenem and an internal standard.
- Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

4. Pharmacokinetic Analysis:

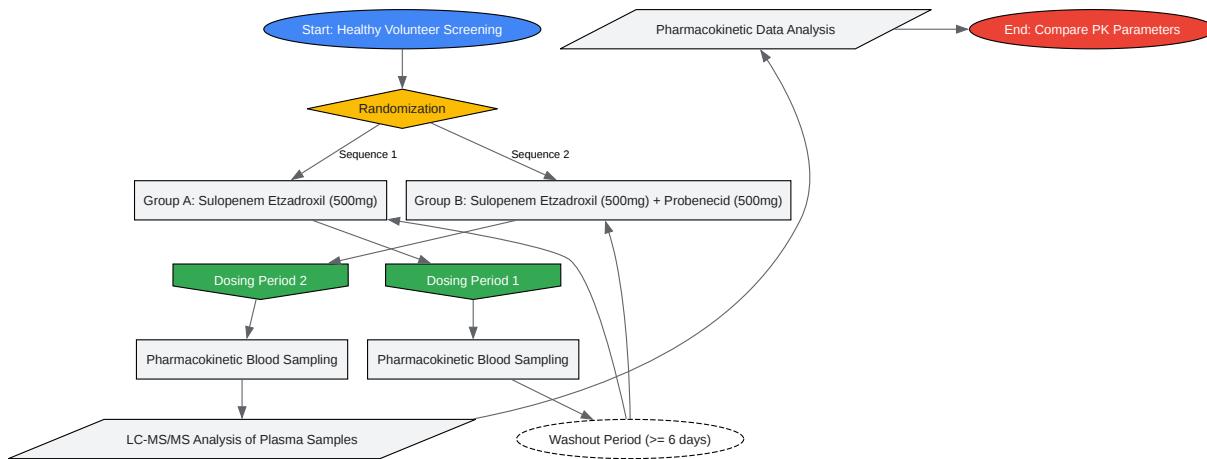
- Calculate the pharmacokinetic parameters of sulopenem using non-compartmental analysis with software such as WinNonlin®.
- Key parameters to determine include: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t_{1/2}), and clearance (CL/F).
- Calculate the time above a specific MIC (e.g., 0.5 μ g/mL) for each treatment group.

Mandatory Visualizations



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Caption: Mechanism of Probenecid's effect on Sulopenem.



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Caption: Crossover Study Experimental Workflow.

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